- Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis, Chemistry - A European Journal, 2023, 29(35),
Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)
2-phenyl-1,3-oxazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Oxazolecarboxaldehyde,2-phenyl-
- 2-phenyl-1,3-oxazole-5-carbaldehyde
- 2-PHENYLOXAZOLE-5-CARBALDEHYDE
- 2-phenyloxazole-5-carboxaldehyde
- 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
- 2-Phenyl-oxazole-5-carbaldehyde
- 92629-13-5
- SCHEMBL7450038
- Z1198177236
- F20865
- SB39977
- ONKFKUCOEAJPJA-UHFFFAOYSA-N
- CS-0249241
- AKOS005198454
- EN300-4285597
- 2-Phenyl-5-formyloxazole
- DTXSID10534583
- MFCD08361771
-
- MDL: MFCD08361771
- Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
- InChI Key: ONKFKUCOEAJPJA-UHFFFAOYSA-N
- SMILES: O=CC1=CN=C(C2C=CC=CC=2)O1
Computed Properties
- Exact Mass: 173.047678
- Monoisotopic Mass: 173.047678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- XLogP3: 1.8
Experimental Properties
- Density: 1.216
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.589
2-phenyl-1,3-oxazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191138-1g |
2-Phenyloxazole-5-carbaldehyde |
92629-13-5 | 95% | 1g |
$422 | 2021-08-05 | |
| TRC | P336028-10mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P336028-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P336028-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 100mg |
$ 230.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-1g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-5g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-500mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 500mg |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-250mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 250mg |
2332.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 100mg |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 50mg |
1221.18CNY | 2021-05-07 |
2-phenyl-1,3-oxazole-5-carbaldehyde Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451
Production Method 3
- From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen, Journal of Organic Chemistry, 2014, 79(7), 3052-3059
Production Method 4
- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Production Method 5
- Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities, Chinese Chemical Letters, 2013, 24(11), 957-961
Production Method 6
1.2 Reagents: Sodium dithionite Solvents: Water
- Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives, Chemical Papers, 2021, 75(3), 1041-1053
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles, European Journal of Organic Chemistry, 2018, 2018(4), 515-524
Production Method 8
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750
Production Method 9
- Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides, Angewandte Chemie, 2011, 50(48), 11446-11450
Production Method 10
- Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene, Journal of the American Chemical Society, 2015, 137(28), 8912-8915
Production Method 11
- Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides, Organic Letters, 2023, 25(20), 3812-3817
Production Method 12
- Synthesis, structure and spectral properties of some bisoxazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36
Production Method 13
- Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018
Production Method 14
- 2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Production Method 15
- Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid, European Journal of Organic Chemistry, 2022, 2022(31),
Production Method 16
- Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis, ChemPhotoChem, 2021, 5(3), 240-244
Production Method 17
1.2 Reagents: Oxygen ; 80 °C
- Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369
Production Method 18
- Synthesis and electrophilic substitution reactions of 2-phenyloxazole, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4
Production Method 19
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
- Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes, Journal of Organic Chemistry, 2008, 73(12), 4746-4749
Production Method 20
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
- Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases, World Intellectual Property Organization, , ,
2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials
2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products
2-phenyl-1,3-oxazole-5-carbaldehyde Suppliers
2-phenyl-1,3-oxazole-5-carbaldehyde Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-phenyl-1,3-oxazole-5-carbaldehyde
Introduction to 2-phenyl-1,3-oxazole-5-carbaldehyde (CAS No. 92629-13-5)
2-phenyl-1,3-oxazole-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 92629-13-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxazole family, a class of five-membered aromatic rings containing one oxygen atom and two carbon atoms. The presence of a formyl group at the 5-position and a phenyl substituent at the 2-position imparts unique reactivity and potential biological activity, making it a valuable intermediate in the development of novel therapeutic agents.
The structural framework of 2-phenyl-1,3-oxazole-5-carbaldehyde combines the electron-withdrawing effect of the aldehyde group with the electron-donating properties of the phenyl ring. This dual functionality allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. Such characteristics make it a versatile building block for synthesizing more complex molecules with tailored pharmacological properties.
In recent years, there has been growing interest in oxazole derivatives due to their demonstrated biological activity across various therapeutic areas. Studies have highlighted the potential of oxazole-based compounds as antimicrobial agents, antiviral agents, and even as components in anticancer therapies. The aldehyde functionality in 2-phenyl-1,3-oxazole-5-carbaldehyde serves as a critical site for further functionalization, enabling the construction of more intricate scaffolds that can modulate biological targets with high specificity.
One of the most compelling aspects of 2-phenyl-1,3-oxazole-5-carbaldehyde is its utility in medicinal chemistry as a precursor for drug discovery programs. Researchers have leveraged its reactivity to develop novel analogs with enhanced pharmacokinetic profiles or improved binding affinity to biological receptors. For instance, modifications at the phenyl ring or the oxazole core have been explored to optimize solubility, metabolic stability, and target engagement. These efforts align with contemporary trends in drug development, where structure-based design and computational modeling play pivotal roles in accelerating discovery.
The synthesis of 2-phenyl-1,3-oxazole-5-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions between phenacyl bromides or iodides with oxazoline derivatives, followed by oxidation to introduce the aldehyde group. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields. Such innovations are essential for scaling up production while adhering to green chemistry principles.
From a computational chemistry perspective, 2-phenyl-1,3-oxazole-5-carbaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. High-throughput virtual screening (HTVS) has identified several promising derivatives that exhibit inhibitory activity against enzymes implicated in inflammatory diseases or cancer progression. These findings underscore the importance of integrating computational tools with experimental validation to accelerate the discovery pipeline.
The pharmaceutical industry has shown particular interest in derivatives of 2-phenyl-1,3-oxazole-5-carbaldehyde due to their potential as kinase inhibitors or modulators of other enzyme families involved in signal transduction pathways. For example, structural analogs have been investigated for their ability to disrupt aberrant signaling cascades in tumor cells without affecting normal cellular processes. Such research highlights the compound's significance as a scaffold for developing next-generation therapeutics that address unmet medical needs.
In addition to its pharmaceutical applications, 2-phenyl-1,3-oxazole-5-carbaldehyde finds utility in materials science and agrochemical research. Its heterocyclic core serves as a precursor for polymers with unique electronic properties or for agrochemicals designed to enhance crop protection while minimizing environmental impact. The versatility of this compound underscores its broad industrial relevance beyond traditional medicinal chemistry applications.
The latest research trends indicate that further exploration of 2-phenyl-1,3-oxtale-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonylaldehyde derivatives is warranted to uncover novel mechanisms of action and expand its therapeutic potential. Collaborative efforts between academic laboratories and pharmaceutical companies are expected to yield innovative compounds that address complex diseases through targeted intervention.
In conclusion,2-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-aldehyde (CAS No. 92629-XOXOXOXOXOXOXOXOXOXOXOXOXOXO) remains a cornerstone in synthetic chemistry and drug discovery due to its structural versatility and functional diversity. As research continues to uncover new applications for this compound,it is poised to play an increasingly important role in developing next-generation therapeutics that meet global healthcare challenges.
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